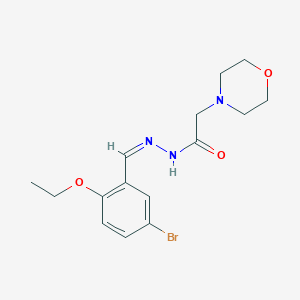![molecular formula C19H13N3O2 B302318 N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302318.png)
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide, also known as PNF, is a synthetic compound that has been widely used in scientific research. PNF belongs to the class of hydrazide derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a variety of biological activities. However, there are also limitations to its use. N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively tested in vivo, so its efficacy and safety in animal models are not well understood.
将来の方向性
There are several future directions for research on N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the in vivo efficacy and safety of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide in animal models. In addition, N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide could be further investigated for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion:
In conclusion, N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has been widely used in scientific research due to its various biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The exact mechanism of action of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, but there are also limitations to its use. Future research on N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide could focus on the development of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide analogs with improved solubility and bioavailability, investigation of its in vivo efficacy and safety, and its potential use in combination therapy.
合成法
The synthesis of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde and hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The chemical structure of N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is shown in Figure 1.
科学的研究の応用
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been used extensively in scientific research due to its various biological activities. It has been shown to possess anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to possess anti-microbial activity against a variety of bacterial and fungal strains.
特性
製品名 |
N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C19H13N3O2 |
分子量 |
315.3 g/mol |
IUPAC名 |
N-[(E)-pyridin-4-ylmethylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-19(22-21-12-13-7-9-20-10-8-13)18-11-16-15-4-2-1-3-14(15)5-6-17(16)24-18/h1-12H,(H,22,23)/b21-12+ |
InChIキー |
IYBBOHFITSTGKT-CIAFOILYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=NC=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=NC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)
![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)